Demethylaaptamine
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Overview
Description
Demethylaaptamine is a marine-derived alkaloid obtained from sponges of the genus Aaptos It is a derivative of aaptamine, known for its unique chemical structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylaaptamine can be synthesized from aaptamine through selective O-demethylation. The process involves the use of 48% hydrobromic acid to achieve demethylation at the C-9 position of aaptamine . This method ensures the selective removal of the methyl group, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from aaptamine using hydrobromic acid provides a feasible route for large-scale production. The scalability of this method depends on the availability of aaptamine and the efficiency of the demethylation process.
Chemical Reactions Analysis
Types of Reactions: Demethylaaptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological properties
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Medicine: Demethylaaptamine has shown promising anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. It also demonstrates potential as an antioxidant and anti-inflammatory agent.
Industry: Its unique chemical structure allows for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of demethylaaptamine involves its interaction with various molecular targets and pathways:
Proteasome Inhibition: It inhibits proteasome activity, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.
Signal Transduction Pathways: this compound modulates key signaling pathways, including the PTEN/PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.
Comparison with Similar Compounds
Demethylaaptamine is part of a family of aaptamine alkaloids, which include:
Aaptamine: The parent compound with similar biological activities.
Isoaaptamine: Another derivative with notable antibacterial and anticancer properties.
N-Demethylaaptanone: A related compound with an oxygenated 1,6-naphthyridine core.
Uniqueness: this compound stands out due to its selective inhibition of proteasome activity and its potential for structural modifications, which can enhance its biological activities. Its unique chemical structure and diverse biological properties make it a valuable compound for further research and development.
Properties
CAS No. |
342882-90-0 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
12-hydroxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one |
InChI |
InChI=1S/C11H8N2O2/c14-8-5-6-1-3-12-7-2-4-13-10(9(6)7)11(8)15/h1-5,12-13,15H |
InChI Key |
NHBBADJLMIUAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C1=CC(=O)C(=C3NC=C2)O |
Origin of Product |
United States |
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